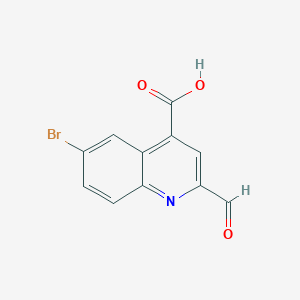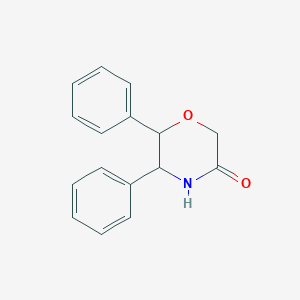
5,6-Diphenyl-morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diphenyl-morpholin-3-one is an organic compound characterized by a morpholine ring substituted with two phenyl groups at the 5 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenyl-morpholin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one as a starting material. The reaction is carried out in tetrahydrofuran (THF) with lithium bis(trimethylsilyl)amide as a base, followed by purification through flash chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Diphenyl-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Applications De Recherche Scientifique
5,6-Diphenyl-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of functional materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5,6-Diphenyl-morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar morpholine ring structure but with different substituents.
1,3-Diphenyl-2-propanone: Another compound with phenyl groups, but with a different core structure.
Uniqueness: 5,6-Diphenyl-morpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
5,6-diphenylmorpholin-3-one |
InChI |
InChI=1S/C16H15NO2/c18-14-11-19-16(13-9-5-2-6-10-13)15(17-14)12-7-3-1-4-8-12/h1-10,15-16H,11H2,(H,17,18) |
Clé InChI |
UIMBPSRHBSCBJU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


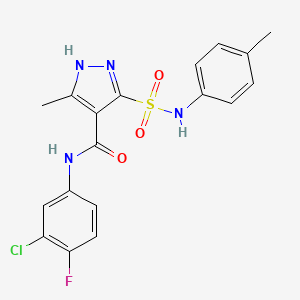
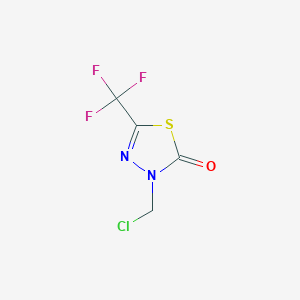
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)

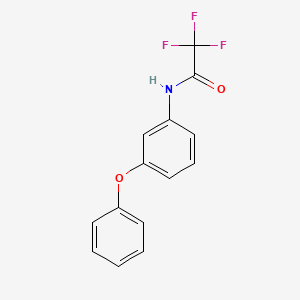

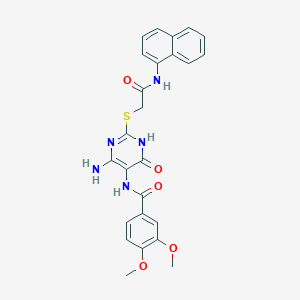
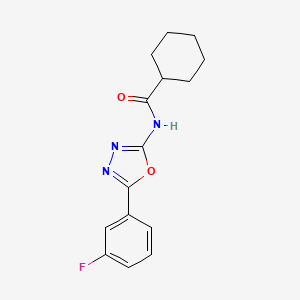
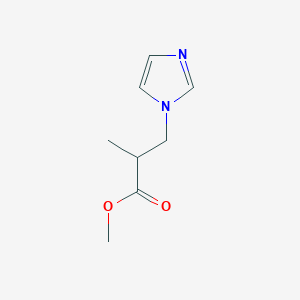
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)

